Dansyl-DL-glutamic acid
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Overview
Description
Dansyl-DL-glutamic acid is a derivative of glutamic acid, an amino acid that plays a crucial role in various metabolic processes. The dansyl group, derived from 1-dimethylaminonaphthalene-5-sulfonyl chloride, is attached to the amino group of glutamic acid, making it a fluorescent compound. This property makes this compound particularly useful in biochemical and analytical applications, especially in the study of amino acids and proteins.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dansyl-DL-glutamic acid typically involves the reaction of glutamic acid with dansyl chloride. The reaction is carried out in an alkaline medium, usually in the presence of a base such as sodium carbonate or sodium hydroxide. The reaction conditions are carefully controlled to ensure the complete derivatization of the amino group without affecting the carboxyl groups of glutamic acid.
Reaction with Dansyl Chloride:
Industrial Production Methods
While the industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing the reaction conditions to ensure high yield and purity of the product. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Dansyl-DL-glutamic acid primarily undergoes reactions typical of amino acids and dansyl derivatives. These include:
Substitution Reactions: The dansyl group can be replaced or modified under specific conditions.
Hydrolysis: The compound can undergo hydrolysis, especially under acidic conditions, leading to the cleavage of the dansyl group.
Oxidation and Reduction: The amino and carboxyl groups of glutamic acid can participate in oxidation and reduction reactions.
Common Reagents and Conditions
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) can lead to the hydrolysis of the dansyl group.
Oxidation: Reagents like hydrogen peroxide can oxidize the amino group.
Reduction: Reducing agents such as sodium borohydride can reduce the carboxyl groups.
Major Products Formed
The major products formed from these reactions include the free amino acids and their derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Dansyl-DL-glutamic acid has a wide range of applications in scientific research:
Biochemical Studies: It is used in the study of amino acids and proteins due to its fluorescent properties.
Analytical Chemistry: The compound is employed in high-performance liquid chromatography (HPLC) for the quantification of amino acids.
Medical Research: It is used in the study of metabolic pathways and enzyme activities.
Industrial Applications: The compound is used in the development of fluorescent probes and sensors for various industrial applications.
Mechanism of Action
The mechanism of action of Dansyl-DL-glutamic acid is primarily based on its fluorescent properties. The dansyl group, when attached to the amino group of glutamic acid, emits fluorescence under ultraviolet light. This property is utilized in various analytical techniques to detect and quantify amino acids and proteins. The molecular targets include amino groups of peptides and proteins, which react with the dansyl group to form fluorescent derivatives .
Properties
IUPAC Name |
cyclohexanamine;2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]pentanedioic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O6S.2C6H13N/c1-19(2)14-7-3-6-12-11(14)5-4-8-15(12)26(24,25)18-13(17(22)23)9-10-16(20)21;2*7-6-4-2-1-3-5-6/h3-8,13,18H,9-10H2,1-2H3,(H,20,21)(H,22,23);2*6H,1-5,7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGRPKORXMPGQDT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NC(CCC(=O)O)C(=O)O.C1CCC(CC1)N.C1CCC(CC1)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H46N4O6S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
578.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.